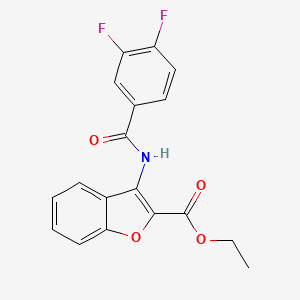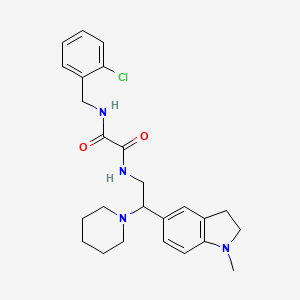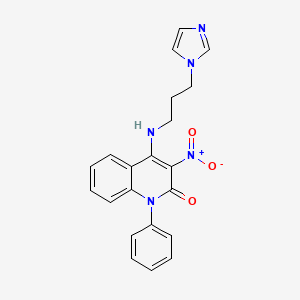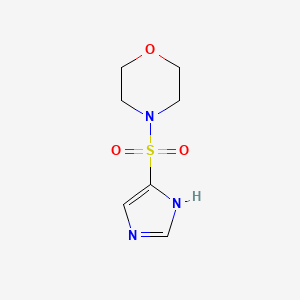
ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Mecanismo De Acción
Target of Action
Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to be biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . The compound interacts with its targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents . .
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Indole derivatives are known to have various biological activities . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indole core followed by functionalization at specific positions. For instance, starting with a suitable indole precursor, the formyl group can be introduced via a Vilsmeier-Haack reaction, and the fluoro group can be added through electrophilic fluorination. The esterification step involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 5-fluoro-3-carboxy-1-methyl-1H-indole-2-carboxylate.
Reduction: Ethyl 5-fluoro-3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.
Substitution: Ethyl 5-substituted-3-formyl-1-methyl-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the fluoro group, which may result in different biological activities.
Ethyl 5-fluoro-1H-indole-2-carboxylate:
Ethyl 1-methyl-1H-indole-2-carboxylate: Lacks both the fluoro and formyl groups, making it less versatile in chemical reactions.
The presence of both the fluoro and formyl groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Propiedades
IUPAC Name |
ethyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)12-10(7-16)9-6-8(14)4-5-11(9)15(12)2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVRILIOXYOTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2878042.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2878047.png)

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)




